Cas no 41085-27-2 (1-(2-hydroxy-6-methylphenyl)ethan-1-one)

1-(2-hydroxy-6-methylphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-Hydroxy-6-methylphenyl)ethanone
- 1-(2-hydroxy-6-methylphenyl)ethan-1-one
- 2'-Hydroxy-6'-methylacetophenon
- 2-Hydroxy-6-methylacetophenone
- Ethanone,1-(2-hydroxy-6-methylphenyl)
- 2'-Hydroxy-6'-methylacetophenone
- Ethanone, 1-(2-hydroxy-6-methylphenyl)-
- 2-Hydroxy-6-methylacetophenon
- ZFUSOVIZZGBORZ-UHFFFAOYSA-N
- 5570AJ
- FCH1158603
- OR70144
- SY031337
- AX8212386
- ST24037122
- AKOS022173624
- 2 inverted exclamation mark -Hydroxy-6 inverted exclamation mark -methylacetophenone
- CS-W021205
- SCHEMBL1647027
- CL9444
- DS-15569
- 41085-27-2
- CHEMBL1240949
- DTXSID20457158
- MFCD18397234
- DB-228117
-
- MDL: MFCD18397234
- インチ: 1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3
- InChIKey: ZFUSOVIZZGBORZ-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1C(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 150.06800
- どういたいしつりょう: 150.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 37.30000
- LogP: 1.90320
1-(2-hydroxy-6-methylphenyl)ethan-1-one セキュリティ情報
1-(2-hydroxy-6-methylphenyl)ethan-1-one 税関データ
- 税関コード:2914501900
- 税関データ:
中国税関コード:
2914501900概要:
2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1-(2-hydroxy-6-methylphenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM116964-10g |
2'-Hydroxy-6'-methylacetophenone |
41085-27-2 | 95% | 10g |
$828 | 2022-06-11 | |
Chemenu | CM116964-5g |
2'-Hydroxy-6'-methylacetophenone |
41085-27-2 | 95% | 5g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067723-5g |
1-(2-Hydroxy-6-methylphenyl)ethanone |
41085-27-2 | 98% | 5g |
¥1773.00 | 2024-05-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1564-1G |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 95% | 1g |
¥ 574.00 | 2023-04-13 | |
Ambeed | A116491-1g |
1-(2-Hydroxy-6-methylphenyl)ethanone |
41085-27-2 | 95% | 1g |
$65.0 | 2025-02-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193310-250mg |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 98% | 250mg |
¥334.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TI654-50mg |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 95% | 50mg |
¥126.0 | 2022-06-09 | |
Chemenu | CM116964-10g |
2'-Hydroxy-6'-methylacetophenone |
41085-27-2 | 95% | 10g |
$828 | 2021-06-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TI654-200mg |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 95% | 200mg |
¥361.0 | 2022-06-09 | |
Apollo Scientific | OR70144-1g |
2'-Hydroxy-6'-methylacetophenone |
41085-27-2 | 95% | 1g |
£97.00 | 2025-02-20 |
1-(2-hydroxy-6-methylphenyl)ethan-1-one 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C
1-(2-hydroxy-6-methylphenyl)ethan-1-one Preparation Products
1-(2-hydroxy-6-methylphenyl)ethan-1-one 関連文献
-
Yaqin Fan,Jingjing Shen,Zhi Liu,Kunyu Xia,Weiming Zhu,Peng Fu Nat. Prod. Rep. 2022 39 1305
-
Jorgelina L. Pergomet,Andrea B. J. Bracca,Teodoro S. Kaufman Org. Biomol. Chem. 2017 15 7040
-
3. Studies in the Baker–Venkataraman transformation. The Auwers synthesis of 2-acylcoumaran-3-onesE. M. Philbin,W. I. A. O'Sullivan,T. S. Wheeler J. Chem. Soc. 1954 4174
-
James Perkins,Tobias Hayashi,Rod Peakall,Gavin R. Flematti,Bj?rn Bohman Nat. Prod. Rep. 2023 40 819
-
5. Intramolecular hydrogen bonds in aromatic sulphoxides: 1H nuclear magnetic resonance and acidity constant measurementsUgo Folli,Dario Iarossi,Ferdinando Taddei J. Chem. Soc. Perkin Trans. 2 1973 848
-
Ng. Ph. Buu-Ho?,Denise Lavit J. Chem. Soc. 1955 18
1-(2-hydroxy-6-methylphenyl)ethan-1-oneに関する追加情報
Professional Introduction to 1-(2-hydroxy-6-methylphenyl)ethan-1-one (CAS No. 41085-27-2)
1-(2-hydroxy-6-methylphenyl)ethan-1-one, chemically known by its CAS number 41085-27-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenolic group and a ketone functional group, has garnered attention due to its versatile structural properties and potential applications in drug development. The presence of both hydroxy and methyl substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The compound’s structure, characterized by a benzene ring substituted with a hydroxyl group at the 2-position and a methyl group at the 6-position, along with an acetyl group at the 1-position, contributes to its unique chemical behavior. This arrangement allows for various chemical transformations, including oxidation, reduction, and condensation reactions, which are pivotal in the synthesis of more complex molecules. The ketone functionality further extends its utility as a building block for heterocyclic compounds and other pharmacologically relevant structures.
In recent years, the pharmaceutical industry has shown increasing interest in molecules with phenolic and ketonic moieties due to their biological activity. Studies have demonstrated that such compounds often exhibit inhibitory effects on enzymes and receptors involved in various disease pathways. For instance, derivatives of 1-(2-hydroxy-6-methylphenyl)ethan-1-one have been investigated for their potential in treating inflammatory diseases, neurodegenerative disorders, and even certain types of cancer. The hydroxyl group, in particular, plays a crucial role in hydrogen bonding interactions, which are essential for binding to biological targets.
The synthesis of 1-(2-hydroxy-6-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of o-cresol (2-methylphenol) followed by reduction of the resulting ketone. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, have also been employed to achieve higher yields and purities. The development of greener solvents and catalysts has further enhanced the sustainability of these synthetic routes, aligning with global efforts to minimize environmental impact.
Recent research has highlighted the importance of computational chemistry in optimizing the synthesis and applications of 1-(2-hydroxy-6-methylphenyl)ethan-1-one. Molecular modeling studies have helped predict the compound’s interactions with biological targets, providing insights into its potential pharmacological effects. Additionally, quantum mechanical calculations have been used to elucidate reaction mechanisms, aiding in the design of more efficient synthetic pathways. These computational methods are increasingly integrated into drug discovery pipelines, reducing the need for extensive experimental trials.
The compound’s potential extends beyond pharmaceutical applications. In materials science, derivatives of 1-(2-hydroxy-6-methylphenyl)ethan-1-one have been explored for their role in polymer chemistry and as additives in industrial processes. The ability to modify its structure allows for tailored properties such as enhanced thermal stability or improved solubility in various media. Such modifications are crucial for developing advanced materials that meet specific industrial requirements.
Evaluation of 1-(2-hydroxy-6-methylphenyl)ethan-1-one in preclinical studies has revealed promising results regarding its safety profile. Preliminary toxicology studies indicate that the compound is well-tolerated at moderate doses, suggesting its potential for further clinical development. However, comprehensive toxicological assessments are necessary to fully understand its long-term effects. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate this process and bring new therapeutic agents to market.
The future direction of research on 1-(2-hydroxy-6-methylphenyl)ethan-1-one lies in exploring novel derivatives and formulations that enhance its therapeutic efficacy while minimizing side effects. Innovations in drug delivery systems could also play a significant role in maximizing its clinical utility. By leveraging cutting-edge technologies such as CRISPR gene editing and mRNA therapy, researchers aim to develop targeted treatments that utilize this compound as an active ingredient.
In conclusion, 1-(2-hydroxy-6-methylphenyl)ethan-1-one (CAS No. 41085-27-2) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate in organic synthesis, while its biological activity positions it as a promising candidate for drug development. Continued research and innovation will further unlock its potential, contributing to advancements in medicine and industry.
